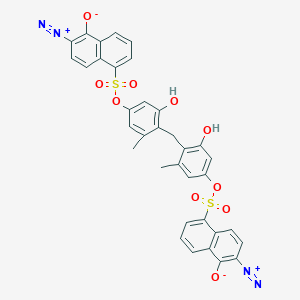

Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)

Description

Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a highly specialized chemical compound characterized by its complex polycyclic aromatic structure. The molecule features a central methylene-bis-phenylene core linked to four diazonaphthalene sulphonate moieties. Key functional groups include diazo (-N=N-), sulphonate (-SO₃⁻), and hydroxyl (-OH) groups, which confer unique photochemical and solubility properties.

Properties

CAS No. |

69039-70-9 |

|---|---|

Molecular Formula |

C35H24N4O10S2 |

Molecular Weight |

724.7 g/mol |

IUPAC Name |

2-diazonio-5-[4-[[4-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy-2-hydroxy-6-methylphenyl]methyl]-3-hydroxy-5-methylphenoxy]sulfonylnaphthalen-1-olate |

InChI |

InChI=1S/C35H24N4O10S2/c1-18-13-20(48-50(44,45)32-7-3-5-24-22(32)9-11-28(38-36)34(24)42)15-30(40)26(18)17-27-19(2)14-21(16-31(27)41)49-51(46,47)33-8-4-6-25-23(33)10-12-29(39-37)35(25)43/h3-16H,17H2,1-2H3,(H2-2,40,41,42,43) |

InChI Key |

MQERJMHRDXXGOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)O)O)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Methylenebis(3-hydroxy-5-methyl-4,1-phenylene): The phenolic core that provides reactive sites for azo coupling.

- 6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid: The diazonium salt precursor, which introduces the diazo and sulfonate functionalities.

Stepwise Synthetic Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Diazotization of 6-amino-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid | Acidic medium (e.g., HCl), low temperature (0–5 °C) | Formation of stable diazonium salt; temperature control critical to prevent decomposition |

| 2 | Coupling reaction with methylenebis(3-hydroxy-5-methyl-4,1-phenylene) | Acidic aqueous or mixed solvent system, controlled pH (~3-5), ambient to slightly elevated temperature (20–40 °C) | Electrophilic aromatic substitution at phenolic sites; slow addition of diazonium salt recommended |

| 3 | Purification | Crystallization or chromatographic techniques | Removal of unreacted starting materials and by-products to achieve high purity |

Industrial Scale Considerations

- In situ generation of diazonium salts: To minimize instability, diazonium salts are often prepared and immediately reacted without isolation.

- Reaction monitoring: pH and temperature are continuously monitored to optimize yield and prevent side reactions.

- Purification: Large-scale crystallization is preferred for cost-effectiveness, with chromatography reserved for high-purity requirements.

Reaction Conditions and Parameters

| Parameter | Typical Range | Impact on Synthesis |

|---|---|---|

| Temperature | 0–5 °C (diazotization), 20–40 °C (coupling) | Low temperature stabilizes diazonium salts; moderate temperature favors coupling efficiency |

| pH | 2.5–5.0 | Acidic conditions maintain diazonium stability and promote electrophilic substitution |

| Solvent | Aqueous acidic media, sometimes mixed with organic solvents | Solubility and reaction rate depend on solvent polarity |

| Reaction Time | 1–4 hours | Sufficient for complete coupling without degradation |

Chemical Reaction Analysis

The key chemical transformation is an azo coupling reaction between the diazonium salt and the phenolic compound, forming azo linkages (-N=N-) that are integral to the final structure.

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Diazotization | 6-amino-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid + NaNO2 + HCl | Formation of diazonium salt intermediate |

| Azo Coupling | Diazonium salt + methylenebis(3-hydroxy-5-methyl-4,1-phenylene) | Formation of azo bonds linking naphthalene sulfonate units to phenylene core |

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Precursor Compounds | Methylenebis(3-hydroxy-5-methyl-4,1-phenylene), 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid |

| Key Reaction | Diazotization followed by azo coupling |

| Reaction Medium | Acidic aqueous solution |

| Temperature Control | Critical during diazotization (0–5 °C) |

| Purification | Crystallization, chromatography |

| Industrial Adaptation | In situ diazonium salt generation, continuous pH and temperature monitoring |

Research Findings and Notes

- The diazonium groups are sensitive and require strict control of reaction parameters to avoid decomposition or side reactions.

- The presence of multiple sulfonate groups enhances water solubility, facilitating aqueous-phase reactions.

- The compound’s complex structure demands multi-step synthesis with intermediate purification steps to ensure high purity and yield.

- Studies indicate that oxidation, reduction, and substitution reactions can further modify the compound, but these are subsequent transformations rather than part of the initial preparation.

Chemical Reactions Analysis

Types of Reactions

Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the diazo groups to amines.

Substitution: The diazo groups can participate in electrophilic substitution reactions, forming azo compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like copper or palladium.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Azo compounds.

Scientific Research Applications

Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of azo dyes and other complex molecules.

Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles present.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound | Core Structure | Key Functional Groups | Photoreactivity | Water Solubility |

|---|---|---|---|---|

| Target Compound | Methylene-bis-phenylene | Diazo, Sulphonate, Hydroxyl | High | Moderate |

| Methyl-substituted Analog | Methylene-bis-phenylene | Methyl, Hydroxyl | None | Low |

| Nitro-substituted Analog | Methylene-bis-phenylene | Nitro, Hydroxyl | Moderate | Low |

| Chloronaphthalene Analog | Methylene-bis-phenylene | Chloro, Hydroxyl | None | Very Low |

Graph-Theoretical Comparisons

Chemical graph theory provides insights into molecular complexity. The target compound’s graph structure includes multiple cycles (e.g., naphthalene rings) and branching points, resulting in higher computational complexity for tasks like isomorphism checking compared to simpler analogs.

Table 2: Graph Complexity Metrics

Patentability and Prior Art

Structural similarity assessments in patent law emphasize substituent variations. For example, prior art disclosing methylenebis-phenylene cores with non-diazo substituents (e.g., chloro or nitro groups) may lack the "unexpected efficacy" required to patent the target compound, as diazo groups introduce novel photoreactive behavior .

Research Findings and Implications

- Photochemical Stability : The diazo groups in the target compound decompose under UV light, enabling precise patterning in photoresists. This property is absent in methyl- or chloro-substituted analogs.

- Solubility Trade-offs: While sulphonate groups improve water solubility, they reduce thermal stability compared to non-ionic analogs.

- Computational Challenges : The compound’s graph complexity (NP-Hard isomorphism checking) complicates computational modeling, necessitating specialized algorithms for accurate simulations .

Biological Activity

Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate), commonly referred to as a complex compound with significant potential in biological applications, has garnered attention for its unique structural features and associated biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is with a molecular weight of 1221.14538 g/mol. The structure comprises multiple functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory properties : Similar to other compounds in its class, it may inhibit key enzymes involved in the inflammatory response.

- Antioxidant effects : The presence of hydroxyl groups suggests potential radical scavenging activity.

In Vitro Studies

In vitro studies have demonstrated that Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) can modulate cellular pathways associated with inflammation and oxidative stress. For example:

| Study | Cell Type | Concentration | Observed Effect |

|---|---|---|---|

| RBL-1 cells | 0.5 - 10 µM | Inhibition of 5-lipoxygenase activity | |

| Macrophages | 1 - 20 µM | Reduction in TNF-alpha production |

These findings indicate that the compound may serve as a dual inhibitor of inflammatory mediators.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rat models, the administration of Methylenebis(3-hydroxy-5-methyl-4,1-phenylene) tetrakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) led to a significant reduction in paw edema induced by carrageenan. The efficacy was comparable to established anti-inflammatory drugs.

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in scavenging activity, suggesting potential applications in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for this compound, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves refluxing precursor compounds (e.g., acid hydrazides and isothiocyanates) in absolute ethanol for ~3 hours, followed by ice-bath precipitation and recrystallization from ethanol . Purity validation requires HPLC (>95% purity, as per industry standards) combined with spectroscopic techniques (e.g., NMR for functional group verification) .

Q. Which analytical techniques are most effective for characterizing its structural integrity?

- Methodological Answer : X-ray crystallography provides bond-angle and torsion-angle data (e.g., C11–O5–C12–C13: −14.3°; O5–C12–C13–C14: 179.8°) for precise structural confirmation . Pair this with FT-IR to confirm sulphonate and diazo groups, and mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can computational modeling predict its stability under varying pH and thermal conditions?

- Methodological Answer : Use COMSOL Multiphysics coupled with AI-driven simulations to model degradation kinetics. For example, simulate sulfonate group hydrolysis at pH 2–12 and temperatures of 25–80°C, validating results against experimental TGA/DSC data . Machine learning algorithms can optimize parameters like activation energy and rate constants .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or HPLC retention times)?

- Methodological Answer : Cross-validate with multiple techniques:

- Step 1 : Repeat synthesis with deuterated solvents to rule out solvent interference in NMR.

- Step 2 : Use high-resolution MS to detect trace impurities undetected by HPLC.

- Step 3 : Compare crystallographic data (e.g., bond lengths) to theoretical DFT calculations .

Q. What experimental designs effectively study its interactions with biological systems (e.g., enzyme inhibition)?

- Methodological Answer : Employ fluorescence quenching assays to monitor binding affinity with target enzymes. For example:

- Protocol : Prepare 0.1–10 µM compound solutions in PBS buffer.

- Control : Measure intrinsic fluorescence of the enzyme (λex = 280 nm, λem = 340 nm).

- Analysis : Use Stern-Volmer plots to calculate quenching constants and binding sites .

Methodological Framework Questions

Q. How to design a study linking its photodegradation mechanism to theoretical frameworks?

- Methodological Answer : Apply the quadripolar model:

- Theoretical Pole : Ground-state vs. excited-state reactivity (density functional theory).

- Epistemological Pole : Validate degradation pathways via LC-MS identification of byproducts.

- Morphological Pole : Correlate UV-Vis spectral changes with reaction progress.

- Technical Pole : Optimize HPLC conditions for byproduct separation .

Q. What strategies mitigate risks when scaling up synthesis for collaborative studies?

- Methodological Answer :

- Risk 1 : Solvent incompatibility → Use COSMO-RS simulations to predict solvent efficacy at scale .

- Risk 2 : Exothermic reactions → Implement inline FT-IR monitoring for real-time thermal adjustment .

Data and Stability Analysis

Q. How to assess its stability in aqueous vs. non-polar environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.